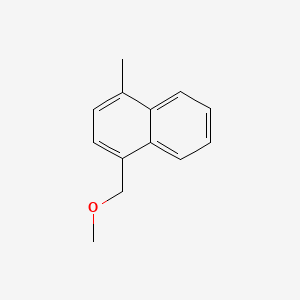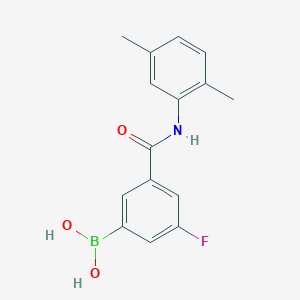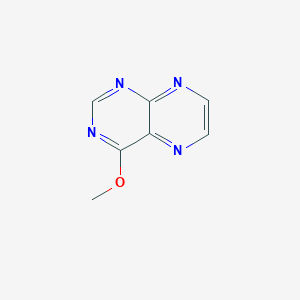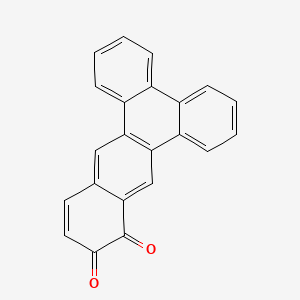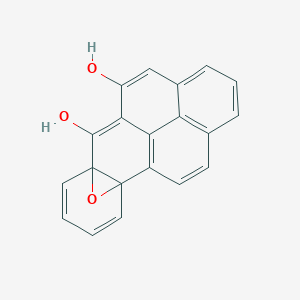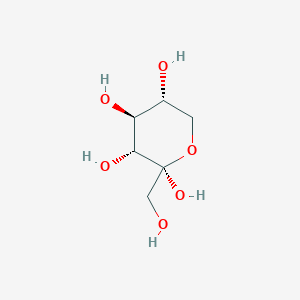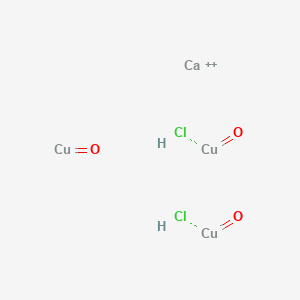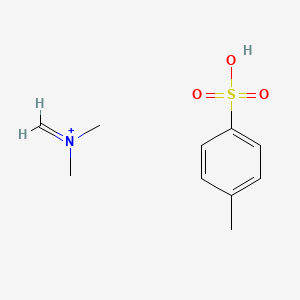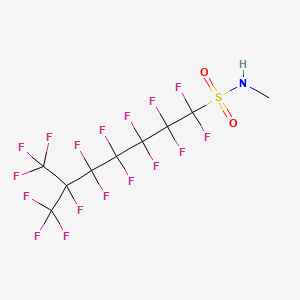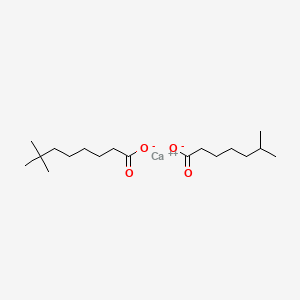
oxalate;titanium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Titanium(III) oxalate can be synthesized through the reaction of titanium(III) chloride with oxalic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving titanium(III) chloride in water to form a titanium(III) solution.
- Adding oxalic acid to the solution, which reacts with the titanium(III) ions to form titanium(III) oxalate.
- The resulting solution is then filtered and the solid titanium(III) oxalate is collected and dried.
Industrial Production Methods
Industrial production of titanium(III) oxalate often involves similar methods but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Hydrothermal methods can also be employed to produce titanium(III) oxalate with specific crystal structures and properties .
化学反应分析
Types of Reactions
Titanium(III) oxalate undergoes various chemical reactions, including:
Oxidation: Titanium(III) can be oxidized to titanium(IV) in the presence of oxidizing agents.
Reduction: Titanium(III) oxalate can act as a reducing agent in certain chemical reactions.
Substitution: The oxalate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
Oxidation: Titanium(IV) oxalate or other titanium(IV) compounds.
Reduction: Reduced titanium species or complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Titanium(III) oxalate has several scientific research applications:
Materials Science: Employed in the preparation of titanium dioxide nanoparticles and other advanced materials.
Electrochemistry: Utilized in the development of electrorheological fluids and other smart materials.
Biology and Medicine:
作用机制
The mechanism of action of titanium(III) oxalate involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways include:
Coordination Chemistry: Titanium(III) forms stable complexes with oxalate and other ligands, influencing its reactivity and stability.
Redox Chemistry: Titanium(III) can participate in electron transfer reactions, making it useful in catalytic and electrochemical applications.
相似化合物的比较
Similar Compounds
Titanium(IV) oxalate: Similar in structure but with titanium in the +4 oxidation state.
Iron(III) oxalate: Another metal oxalate with different redox properties.
Vanadium(III) oxalate: Similar coordination chemistry but with vanadium instead of titanium.
Uniqueness
Titanium(III) oxalate is unique due to its specific redox properties and ability to form stable complexes with oxalate ligands. Its applications in catalysis and materials science are distinct from those of other metal oxalates .
属性
CAS 编号 |
14194-07-1 |
|---|---|
分子式 |
C6O12Ti2 |
分子量 |
359.79 g/mol |
IUPAC 名称 |
oxalate;titanium(3+) |
InChI |
InChI=1S/3C2H2O4.2Ti/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI 键 |
FYFRKQBKFGRDSO-UHFFFAOYSA-H |
规范 SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+3].[Ti+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




